molecular formula C16H11ClF3N3O B3019060 (Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium CAS No. 338770-38-0

(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium

Cat. No.: B3019060
CAS No.: 338770-38-0
M. Wt: 353.73
InChI Key: OPXRGCJJCUXOKP-UYOCIXKTSA-N
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Description

(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, an indole moiety, and an oxidoazanium group

Properties

IUPAC Name

1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-methylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O/c1-22(24)8-10-9-23(14-5-3-2-4-12(10)14)15-13(17)6-11(7-21-15)16(18,19)20/h2-9H,1H3/b22-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXRGCJJCUXOKP-UYOCIXKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C/C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized catalysts and reaction conditions tailored to large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.

    Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, (Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it valuable for investigating cellular processes and identifying potential therapeutic targets.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity profile make it a promising candidate for developing new pharmaceuticals with specific biological activities.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and lead to the creation of advanced materials for various applications.

Mechanism of Action

The mechanism of action of (Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium include other indole derivatives and pyridine-based compounds. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features. The presence of both indole and pyridine moieties, along with the chlorine and trifluoromethyl substitutions, provides a distinct reactivity profile and potential for diverse applications.

Biological Activity

(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a pyridine ring with chloro and trifluoromethyl substitutions, linked to an indole moiety. Its molecular formula is C19H13ClF6N4O2C_{19}H_{13}ClF_{6}N_{4}O_{2}, with a molecular weight of 478.78 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related pyridine derivatives have shown their ability to inhibit tumor growth in various cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of cell signaling pathways .

Table 1: Summary of Antitumor Studies

Study ReferenceCompound TestedCell LinesKey Findings
PQR62066 cancer linesInhibited growth and induced apoptosis
Similar derivativesOVCAR-3 (ovarian carcinoma)Significant tumor growth inhibition

The mechanism by which this compound exerts its effects is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it targets the mTOR pathway, which is crucial for cellular growth and metabolism. Inhibition of this pathway leads to reduced cell proliferation and increased apoptosis in cancer cells .

Case Study 1: In Vivo Efficacy

In an ovarian carcinoma mouse xenograft model, daily administration of a structurally similar compound demonstrated significant tumor suppression compared to controls. The study highlighted the compound's ability to penetrate the blood-brain barrier, suggesting potential applications in treating central nervous system tumors .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds. These studies revealed that certain derivatives could attenuate seizure activity in models of epilepsy, indicating their potential utility in neurological disorders .

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